molecular formula C7H4ClNO4 B042048 2-Chloro-5-nitrobenzoic acid CAS No. 2516-96-3

2-Chloro-5-nitrobenzoic acid

Cat. No. B042048
CAS RN: 2516-96-3
M. Wt: 201.56 g/mol
InChI Key: QUEKGYQTRJVEQC-UHFFFAOYSA-N
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Patent
US09439890B2

Procedure details

To a solution of 2-chloro-5-nitrobenzoic acid (3.0 g, 0.14 mol) in methanol (500 mL) was added sodium methoxide (28.1 g, 0.520 mol). The reaction mass was refluxed for 15 h. Excess of solvent was removed under vacuum and the reaction mass was diluted with water and acidified with dilute HCl to obtain solid which was filtered off to afford 25.0 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 3.96 (s, 3H), 7.36 (d, J=9.3 Hz, 1H), 8.37 (d, J=9.0 Hz, 1H), 8.45 (s, 1H), 13.32 (br s, 1H)); MS (m/z): 198.25 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
28.1 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:14][O-:15].[Na+]>CO>[CH3:14][O:15][C:2]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
28.1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass was refluxed for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
Excess of solvent was removed under vacuum
ADDITION
Type
ADDITION
Details
the reaction mass was diluted with water
CUSTOM
Type
CUSTOM
Details
to obtain solid which
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.